HDAC3 Inhibitory Potency: 19,800 nM IC50 Defines a Distinct Activity Profile for Negative Control or Scaffold Optimization
In a defined biochemical assay against full-length human recombinant HDAC3, 6-(Trifluoromethyl)-3-morpholinecarboxylic acid exhibits an IC50 of 19,800 nM (19.8 µM) [1]. This value contrasts sharply with potent HDAC3 inhibitors (e.g., TMP269 with an IC50 of 23-157 nM against class IIa HDACs ), but is distinct from a completely inactive control. This moderate-to-weak activity profile makes it suitable for applications requiring a low-potency reference compound or as a starting scaffold for optimization, where the -CF₃ group provides a critical handle for potency enhancement.
| Evidence Dimension | Inhibitory Potency (IC50) against Human HDAC3 |
|---|---|
| Target Compound Data | 19,800 nM |
| Comparator Or Baseline | Potent HDAC3 inhibitor TMP269 (IC50 = 23-157 nM against HDAC4/5/7/9) as a high-potency baseline |
| Quantified Difference | ~125-fold to 860-fold less potent than TMP269 |
| Conditions | Inhibition of full-length human recombinant HDAC3 expressed in baculovirus, using a carboxyfluorescein (FAM)-labeled acetylated/trifluoroacetylated peptide substrate. |
Why This Matters
The specific, quantifiable weak inhibitory activity differentiates it from both high-potency inhibitors and completely inactive analogs, enabling its strategic use as a low-affinity probe or an optimization-ready scaffold.
- [1] BindingDB. Entry BDBM50189906. 6-(Trifluoromethyl)-3-morpholinecarboxylic acid: HDAC3 Inhibition (IC50 = 19,800 nM). View Source
